(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoroethyl group and the oxime functional group in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Formation of the Oxime: The final step involves the reaction of the ketone with hydroxylamine to form the oxime.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The oxime group can undergo oxidation to form nitrile oxides.
Reduction: The oxime group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyrazoles.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group and the oxime functional group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone
- (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone hydrazone
Uniqueness: The presence of the oxime functional group in (1E)-1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone oxime distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8F3N3O |
---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
(NE)-N-[1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H8F3N3O/c1-5(12-14)6-2-3-13(11-6)4-7(8,9)10/h2-3,14H,4H2,1H3/b12-5+ |
InChI Key |
XUGHQCPNHUWPRB-LFYBBSHMSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NN(C=C1)CC(F)(F)F |
Canonical SMILES |
CC(=NO)C1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.